molecular formula C6H6BrN B113479 5-Bromo-2-methylpyridine CAS No. 3430-13-5

5-Bromo-2-methylpyridine

Cat. No.: B113479
CAS No.: 3430-13-5
M. Wt: 172.02 g/mol
InChI Key: OFKWIQJLYCKDNY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a halogenated derivative of pyridine, characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position on the pyridine ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylpyridine plays a significant role in biochemical reactions. It is used as a raw material to prepare 2:2’-dipyridyl and its derivatives . It can also participate in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Furthermore, it acts as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Cellular Effects

It is known that halogenated pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki cross-coupling reactions . This process is facilitated by palladium catalysis, leading to the formation of novel pyridine derivatives . The reaction involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that halogenated pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a multi-step process. This involves the condensation of diethyl malonate with 5-nitryl-2-chloropyridine, followed by decarboxylation, hydrogenation, and bromination steps. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 2-methyl-5-aminopyridine and 2-methyl-5-thiopyridine.

    Cross-Coupling Reactions: Biaryl compounds are formed.

    Reduction Reactions: 2-Methylpyridine derivatives are obtained.

Scientific Research Applications

5-Bromo-2-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 3-Bromo-2-methylpyridine
  • 4-Bromo-2-methylpyridine

Comparison: 5-Bromo-2-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and reactions, particularly in the formation of biaryl compounds through cross-coupling reactions .

Properties

IUPAC Name

5-bromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWIQJLYCKDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360871
Record name 5-Bromo-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-13-5
Record name 5-Bromo-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-13-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridine
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Record name 5-Bromo-2-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 5-Bromo-2-methylpyridine in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted pyridine derivatives. Its utility stems from the bromine atom, which can be readily replaced with various functional groups using reactions like:

Q2: Are there any challenges associated with using this compound in Suzuki-Miyaura couplings?

A2: Yes, while Suzuki-Miyaura coupling is a powerful tool, optimizing the reaction conditions is crucial for this compound. For instance, in the synthesis of a Nav1.8 sodium channel modulator, researchers observed that anhydrous reaction conditions led to sluggish reactions. [] The addition of water proved beneficial, likely by promoting the formation of active palladium species and facilitating transmetalation steps. Conversely, excess water in the absence of sufficient active catalyst led to undesirable protodeboronation of the boronic acid coupling partner. [] These findings highlight the importance of carefully optimizing water content for successful Suzuki-Miyaura couplings involving this compound.

Q3: What is known about the structural characteristics of this compound?

A3: this compound has been characterized using X-ray crystallography, revealing detailed insights into its molecular geometry. [] The molecule exhibits a planar pyridine ring with both the methyl substituent and the oxygen atom of the N-oxide derivative lying within this plane. Interestingly, the bromine atom is slightly displaced from the plane by approximately 0.103 Å. This deviation from planarity could influence the reactivity and potential interactions of this compound with other molecules. []

Q4: Has this compound or its derivatives shown any promising biological activity?

A4: While this compound itself might not be the final biologically active compound, its derivatives have shown promise in various biological assays:

    Q5: Were there any computational studies performed on the derivatives of this compound?

    A5: Yes, researchers employed density functional theory (DFT) calculations to investigate the electronic properties and reactivity of several pyridine derivatives synthesized from this compound. [] By analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potentials, and dipole moments, they aimed to elucidate structure-activity relationships and guide the design of new compounds with improved activity. This computational approach complements experimental findings and provides valuable insights into the molecular features contributing to biological activity. []

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